
Dimethocaine-d4 Hydrochloride
Vue d'ensemble
Description
Dimethocaine-d4 Hydrochloride is a synthetic derivative of dimethocaine, a compound known for its local anesthetic and stimulant properties. The “d4” in its name indicates that it is a deuterated form, meaning that four hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to study the pharmacokinetics and metabolism of the compound without altering its pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethocaine-d4 Hydrochloride involves several steps:
Starting Material: The synthesis begins with the preparation of 4-aminobenzoic acid.
Esterification: The 4-aminobenzoic acid is esterified with 2,2-dimethyl-3-diethylamino-1-propanol to form dimethocaine.
Deuteration: The hydrogen atoms in the dimethocaine molecule are replaced with deuterium atoms through a deuteration reaction.
Hydrochloride Formation: Finally, the deuterated dimethocaine is converted to its hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of 4-aminobenzoic acid with 2,2-dimethyl-3-diethylamino-1-propanol.
Deuteration: Industrial deuteration techniques to replace hydrogen atoms with deuterium.
Purification: Purification steps to ensure the final product’s purity and quality.
Hydrochloride Formation: Conversion to the hydrochloride salt form and packaging for distribution
Analyse Des Réactions Chimiques
Types of Reactions: Dimethocaine-d4 Hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur, especially at the ester linkage.
Substitution: Nucleophilic substitution reactions can take place at the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed
Major Products:
Oxidation Products: Oxidation can lead to the formation of nitroso and nitro derivatives.
Reduction Products: Reduction can yield primary amines and alcohols.
Substitution Products: Substitution reactions can produce various substituted aromatic compounds
Applications De Recherche Scientifique
Dimethocaine-d4 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of dimethocaine.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Investigated for its potential use as a local anesthetic and its effects on the central nervous system.
Industry: Utilized in the development of new anesthetic drugs and in forensic science for drug testing
Mécanisme D'action
Dimethocaine-d4 Hydrochloride exerts its effects by inhibiting the reuptake of dopamine in the brain. This inhibition is achieved by blocking dopamine transporters, leading to increased levels of dopamine in the synaptic cleft. The elevated dopamine levels result in enhanced stimulation of the reward pathway, producing effects similar to those of cocaine. The compound also acts as a local anesthetic by blocking sodium channels, preventing the initiation and propagation of nerve impulses .
Comparaison Avec Des Composés Similaires
Cocaine: Both compounds inhibit dopamine reuptake, but dimethocaine-d4 hydrochloride is less potent.
Procaine: Similar local anesthetic properties but lacks the stimulant effects.
Lidocaine: Another local anesthetic with a different chemical structure and mechanism of action
Uniqueness: this compound is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies without altering its pharmacological properties. This makes it a valuable tool in scientific research .
Propriétés
Numéro CAS |
1346601-45-3 |
|---|---|
Formule moléculaire |
C16H27ClN2O2 |
Poids moléculaire |
318.878 |
Nom IUPAC |
[3-(diethylamino)-2,2-dimethylpropyl] 4-amino-2,3,5,6-tetradeuteriobenzoate;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H/i7D,8D,9D,10D; |
Clé InChI |
WWTWKTDXBNHESE-KQWCWKDASA-N |
SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl |
Synonymes |
1-Amino(benz-d4-oyl)-2,2-dimethyl-3-diethylaminopropanol Hydrochloride; 3-Diethylamino-2,2-dimethylpropyl p-amino(benz-d4-oate) Hydrochloride; Diethylaminoneopentyl Alcohol Hydrochloride p-Amino(benz-d4-oate); Larocaine-d4 Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


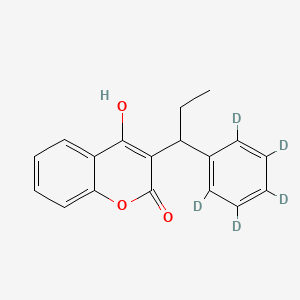
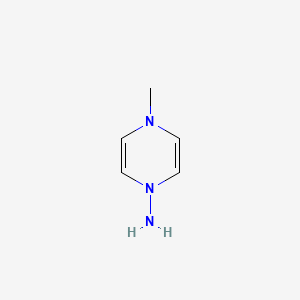

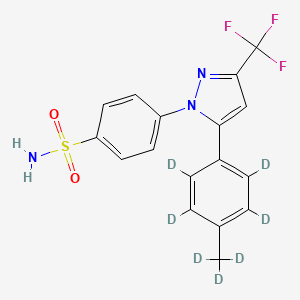
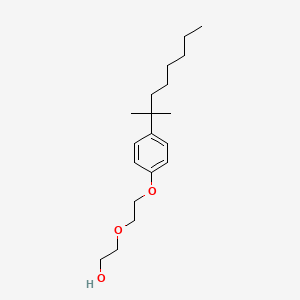
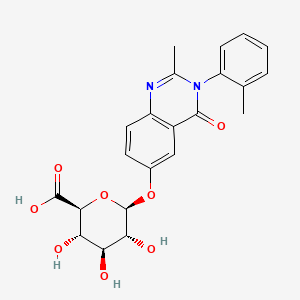
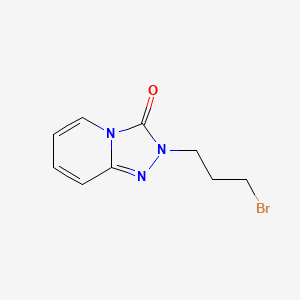
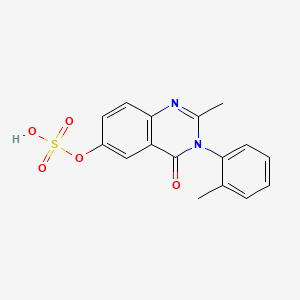
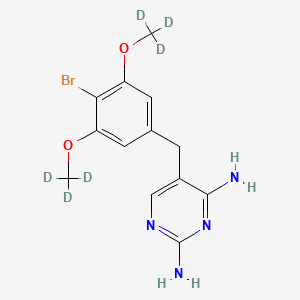
![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)

